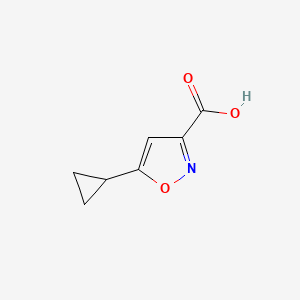

5-Cyclopropylisoxazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMVXHFZCCPOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360231 | |

| Record name | 5-Cyclopropylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110256-15-0 | |

| Record name | 5-Cyclopropylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Cyclopropylisoxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylisoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropylisoxazole-3-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and agrochemical research. Its structure, featuring an isoxazole ring, a cyclopropyl group, and a carboxylic acid moiety, suggests a unique combination of electronic and steric properties that make it an interesting scaffold for further investigation. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant experimental workflows and potential biological interactions.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, including its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 96-100 °C | [1][2] |

| Boiling Point | 358.1 ± 30.0 °C (Predicted) | [3] |

| pKa | 3.46 ± 0.10 (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 1.522 (Predicted) | [3] |

| Aqueous Solubility | No quantitative data available. Expected to have low to moderate solubility in water, which can be increased in basic solutions due to salt formation. | |

| Appearance | Solid | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Determination of Melting Point

Method: Capillary Melting Point Method

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.

-

Determination of pKa (Acid Dissociation Constant)

Method: Potentiometric Titration

-

Apparatus: pH meter, burette, stirrer, beaker.

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Determination of Aqueous Solubility

Method: Shake-Flask Method

-

Apparatus: Sealed flasks, constant temperature shaker, analytical balance, filtration or centrifugation equipment, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated in a constant temperature shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is separated from the undissolved solid by filtration or centrifugation.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique such as UV-Vis spectroscopy (after establishing a calibration curve) or High-Performance Liquid Chromatography (HPLC).

-

The measured concentration represents the aqueous solubility of the compound at that specific temperature.

-

Determination of logP (Octanol-Water Partition Coefficient)

Method: Shake-Flask Method

-

Apparatus: Separatory funnel or sealed tubes, shaker, analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water.

-

The mixture is placed in a separatory funnel or sealed tube and shaken vigorously for a set period to allow for partitioning between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.

Caption: Workflow for Physicochemical Property Determination.

Potential Biological Interaction Mechanism

While specific biological targets for this compound are not extensively documented, research on its positional isomer, 5-cyclopropylisoxazole-4-carboxylic acid, has shown that derivatives can act as herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][5] This often involves the opening of the isoxazole ring to form a diketonitrile species which then chelates the active site metal ion of the enzyme. The following diagram illustrates this conceptual mechanism.

References

- 1. This compound 95 110256-15-0 [sigmaaldrich.com]

- 2. alkalisci.com [alkalisci.com]

- 3. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& - Safety Data Sheet [chemicalbook.com]

- 4. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Cyclopropylisoxazole-3-carboxylic acid (CAS: 110256-15-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopropylisoxazole-3-carboxylic acid, with the CAS number 110256-15-0, is a heterocyclic organic compound featuring a core isoxazole ring substituted with a cyclopropyl group at the 5-position and a carboxylic acid at the 3-position. While comprehensive biological data for this specific molecule is limited in publicly accessible literature, its structural motifs are present in pharmacologically active molecules. Notably, a complex derivative of 5-cyclopropylisoxazole has been identified as a potent and selective agonist of the Farnesoid X Receptor (FXR), a significant target in metabolic diseases.[1] This suggests the potential of the this compound scaffold in the design of novel therapeutics. This guide provides a summary of its physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential biological activities, with a focus on the FXR signaling pathway.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier catalogs.

| Property | Value | Reference |

| CAS Number | 110256-15-0 | |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 96-100 °C | |

| Appearance | Solid | |

| SMILES | O=C(O)c1cc(on1)C1CC1 | |

| InChI Key | OWMVXHFZCCPOTD-UHFFFAOYSA-N |

Synthesis

Proposed Synthetic Workflow

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere, add a solution of ethyl cyclopropyl ketone (1.0 equivalent) in anhydrous ethanol dropwise.

-

After the addition is complete, add diethyl oxalate (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC for the formation of the isoxazole ester.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 5-cyclopropylisoxazole-3-carboxylate.

-

To the crude ester, add a solution of sodium hydroxide (2.0 equivalents) in a mixture of water and ethanol.

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours to effect saponification.

-

Monitor the hydrolysis by TLC.

-

After completion, remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Potential Biological Activity and Mechanism of Action

While there is no direct evidence of the biological activity of this compound, its structural similarity to components of known bioactive molecules provides a strong basis for hypothesized activity.

Farnesoid X Receptor (FXR) Agonism

A significant lead comes from the discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175) as a potent and selective Farnesoid X Receptor (FXR) agonist.[1] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[7][8][9] Activation of FXR has been shown to have beneficial effects in models of dyslipidemia and nonalcoholic steatohepatitis (NASH).[1][7] The presence of the 5-cyclopropylisoxazole moiety in this potent agonist suggests that the parent carboxylic acid could serve as a key building block or a starting point for the development of new FXR modulators.

The general signaling pathway for FXR activation is as follows:

Other Potential Activities

Derivatives of isoxazole and the structurally similar pyrazole carboxylic acids have been reported to exhibit a range of other biological activities, including:

-

Anti-inflammatory effects: Some pyrazole carboxylic acid derivatives have shown significant anti-inflammatory activity in preclinical models.

-

Antibacterial properties: Various heterocyclic carboxylic acids, including quinoline and coumarin derivatives, have demonstrated potent antibacterial activity against a range of pathogens.[10][11][12]

These findings suggest that this compound could be a valuable scaffold for screening against various biological targets.

Data Presentation

Quantitative Data Summary

| Data Type | Value | Source |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 96-100 °C |

No publicly available quantitative biological data (e.g., IC₅₀, EC₅₀) for this compound was found during the literature search.

Conclusion

This compound is a readily synthesizable heterocyclic compound. While direct biological data is scarce, its structural relationship to a potent FXR agonist marks it as a compound of significant interest for researchers in metabolic diseases and drug discovery. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its pharmacological properties. Future research should focus on the biological evaluation of this compound, particularly its activity as an FXR agonist, and explore its potential as an anti-inflammatory or antibacterial agent.

References

- 1. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

- 11. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]

- 12. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 5-Cyclopropylisoxazole-3-carboxylic acid

This technical guide provides an in-depth overview of the chemical properties of 5-Cyclopropylisoxazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its molecular composition and weight.

| Property | Value |

| Molecular Formula | C7H7NO3[1] |

| Molecular Weight | 153.14 g/mol [1] |

Physicochemical Properties

This compound is typically found as an off-white to light brown solid.[2] It has a melting point range of 96-100 °C.[2]

Logical Relationship of Core Properties

The following diagram illustrates the relationship between the compound's name, its empirical formula, and its molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

Experimental Protocols

While specific, detailed experimental protocols for various applications of this compound are proprietary and context-dependent, the general synthetic routes are available in the chemical literature. The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or alkene. For 5-substituted-isoxazole-3-carboxylic acids, a common method involves the reaction of a substituted hydroxylamine with an α,β-unsaturated carbonyl compound, followed by oxidation.

A plausible synthetic approach for this compound would involve the following conceptual steps:

-

Formation of a Cyclopropyl-substituted Building Block: Preparation of a suitable cyclopropyl-containing precursor, such as a cyclopropyl alkyne or a β-ketoester bearing a cyclopropyl group.

-

Isoxazole Ring Formation: Reaction of the cyclopropyl precursor with a reagent that provides the isoxazole core. A common method is the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime) with an appropriately substituted alkyne.

-

Carboxylic Acid Moiety Introduction/Modification: The carboxylic acid group at the 3-position can be introduced at various stages of the synthesis. For instance, it could be present on one of the starting materials or generated from a precursor functional group (e.g., hydrolysis of an ester or nitrile) in the final steps of the synthesis.

-

Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity.

It is important to note that the specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for each specific synthesis. Researchers should consult relevant synthetic chemistry literature for detailed procedures.

References

An In-depth Technical Guide to the Melting Point of 5-Cyclopropylisoxazole-3-carboxylic Acid

This technical guide provides comprehensive information on the melting point of 5-Cyclopropylisoxazole-3-carboxylic acid, a critical physical property for researchers, scientists, and professionals in drug development. The document outlines quantitative data, detailed experimental protocols for melting point determination, and a workflow diagram for clarity.

Physicochemical Data

The melting point is a fundamental characteristic for confirming the identity and purity of a crystalline solid. For this compound and a related isomer, the literature-reported values are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 110256-15-0 | C₇H₇NO₃ | 153.14 | 96 - 100[1][2][3][4] |

| 5-Cyclopropylisoxazole-4-carboxylic acid | 124845-04-1 | C₇H₇NO₃ | 153.14 | 161 - 165[5] |

Experimental Protocols for Melting Point Determination

The determination of a melting point is a standard procedure in organic chemistry to assess the purity of a compound. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range. Two common and reliable methods for this determination are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a traditional and widely used method for determining the melting point of a solid.[6] It involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)[7]

-

Thermometer or digital temperature probe[8]

-

Mortar and pestle (if the sample is not a fine powder)[6]

Detailed Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity.[7]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[6]

-

Press the open end of a capillary tube into the powdered sample to collect a small amount of the material.[7]

-

-

Packing the Capillary Tube:

-

Invert the capillary tube and tap its sealed end gently on a hard surface to cause the solid to fall to the bottom.[7]

-

To ensure dense packing, drop the capillary tube, sealed end down, through a long glass tube (approximately 1 meter) onto the benchtop. The bouncing action will compact the powder.[6][7]

-

Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the capillary. An excessive amount of sample can lead to an artificially broad melting range.[7]

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[7]

-

Set the heating rate. For an unknown sample, a rapid heating rate can be used initially to find an approximate melting point.

-

For an accurate measurement, allow the apparatus to cool to at least 20°C below the expected melting point. Then, heat at a slow, controlled rate of approximately 1-2°C per minute near the melting point.[9]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[7]

-

Record the temperature at which the entire sample has completely liquefied (the end of the melting range).[7]

-

The recorded range, for instance, 96-100°C, represents the melting point.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermo-analytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is highly sensitive and provides detailed information about thermal transitions, including melting.[11][12]

Principle: When the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference to maintain the same temperature increase. This difference in heat flow is detected and plotted against temperature, resulting in a peak. The onset of the peak is typically taken as the melting point.[13]

General Methodology:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and energy using a certified reference standard, such as indium.[13]

-

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

-

Seal the pan using a crimper to ensure good thermal contact and prevent any loss of sample during heating.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Program the instrument with the desired temperature profile. This typically includes an initial isothermal period, followed by a linear temperature ramp (e.g., 10°C/min) through the expected melting range, and a final isothermal period.

-

The system is purged with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

-

-

Data Interpretation:

-

The output is a thermogram showing heat flow versus temperature.

-

The melting event is observed as an endothermic peak.

-

The melting point is determined from the onset temperature or the peak temperature of this endotherm. The area under the peak corresponds to the enthalpy of fusion.

-

Visualizations

The following diagram illustrates the general workflow for determining the melting point of a solid compound using the capillary method.

References

- 1. 5-环丙基异噁唑-3-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& manufacturers and suppliers in india [chemicalbook.com]

- 3. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& - Safety Data Sheet [chemicalbook.com]

- 4. alkalisci.com [alkalisci.com]

- 5. 5-Cyclopropylisoxazole-4-carboxylic acid 95 124845-04-1 [sigmaaldrich.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. thinksrs.com [thinksrs.com]

- 10. rroij.com [rroij.com]

- 11. Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tainstruments.com [tainstruments.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Cyclopropylisoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Cyclopropylisoxazole-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established principles of NMR spectroscopy and data from analogous structures. It also outlines a comprehensive experimental protocol for acquiring and analyzing such spectra, intended to serve as a practical resource for researchers in organic chemistry and drug development.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of similar isoxazole and cyclopropyl moieties, as well as the general effects of carboxylic acid functional groups on NMR spectra.[1][2][3][4][5]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.5 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a downfield chemical shift, which can be concentration-dependent.[6][7][8] This signal will disappear upon D₂O exchange. |

| ~6.8 | singlet | 1H | H-4 (isoxazole) | The proton on the C4 carbon of the isoxazole ring is expected to be a singlet. |

| ~2.3 | multiplet | 1H | CH (cyclopropyl) | This methine proton of the cyclopropyl group will be split by the adjacent methylene protons. |

| ~1.2 | multiplet | 2H | CH₂ (cyclopropyl) | These diastereotopic methylene protons will exhibit complex splitting due to both geminal and vicinal coupling. |

| ~1.0 | multiplet | 2H | CH₂ (cyclopropyl) | Similar to the other methylene protons of the cyclopropyl group, these will show complex splitting. |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~175 | C=O (carboxylic acid) | The carbonyl carbon of the carboxylic acid is expected to be significantly downfield.[6][8] |

| ~168 | C-5 (isoxazole) | The isoxazole ring carbon attached to the cyclopropyl group. |

| ~158 | C-3 (isoxazole) | The isoxazole ring carbon attached to the carboxylic acid group. |

| ~105 | C-4 (isoxazole) | The isoxazole ring carbon bearing a proton. |

| ~10 | CH₂ (cyclopropyl) | The two methylene carbons of the cyclopropyl ring. |

| ~8 | CH (cyclopropyl) | The methine carbon of the cyclopropyl group. |

Experimental Protocols

The following section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids to ensure the observation of the acidic proton.

-

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

NMR Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the cyclopropyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons like C-3 and C-5 of the isoxazole ring and the carboxylic carbon.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule like this compound using NMR spectroscopy.

This comprehensive approach, combining 1D and 2D NMR techniques, provides a robust methodology for the unambiguous structural characterization of this compound and other novel organic compounds. The predicted data and outlined protocols in this guide offer a solid foundation for researchers to undertake and interpret their own NMR analyses.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 5-Cyclopropylisoxazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic pathway for 5-Cyclopropylisoxazole-3-carboxylic acid. Due to the limited availability of direct experimental data in public-access scientific literature, this guide combines information from commercial suppliers with established synthetic methodologies and spectroscopic principles for analogous compounds.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a cyclopropyl group at the 5-position and a carboxylic acid group at the 3-position.

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| CAS Number | 110256-15-0 | |

| Appearance | Solid | |

| Melting Point | 96-100 °C | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the isoxazole ring proton, and the acidic proton of the carboxylic acid.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -COOH | 10.0 - 13.0 | Singlet (broad) | The chemical shift is concentration and solvent dependent. |

| Isoxazole-H (C4-H) | ~6.5 - 7.0 | Singlet | The exact shift depends on the electronic environment. |

| Cyclopropyl-CH | ~2.0 - 2.5 | Multiplet | Methine proton of the cyclopropyl group. |

| Cyclopropyl-CH₂ | ~0.8 - 1.5 | Multiplet | Methylene protons of the cyclopropyl group. |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 185 | Carbonyl carbon. |

| C5 (Isoxazole) | ~170 | Carbon bearing the cyclopropyl group. |

| C3 (Isoxazole) | ~160 | Carbon bearing the carboxylic acid group. |

| C4 (Isoxazole) | ~100-110 | Unsubstituted carbon on the isoxazole ring. |

| Cyclopropyl-CH | ~10 - 20 | Methine carbon of the cyclopropyl group. |

| Cyclopropyl-CH₂ | ~5 - 15 | Methylene carbons of the cyclopropyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the isoxazole ring.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1710 - 1760 | Strong | Carbonyl stretch. |

| C=N (Isoxazole) | ~1600 - 1650 | Medium | Ring stretching vibration. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | C-O stretching vibration. |

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (153.14). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the cyclopropyl ring.

Experimental Protocols: A Plausible Synthetic Approach

A common and effective method for the synthesis of 5-substituted isoxazole-3-carboxylic acids involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by hydrolysis of an ester group. A plausible synthetic route for this compound is outlined below.

Workflow for the Synthesis of this compound

References

Crystal Structure of 5-Cyclopropylisoxazole-3-carboxylic Acid: A Technical Overview

Despite a comprehensive search of crystallographic databases and scientific literature, the experimental crystal structure of 5-Cyclopropylisoxazole-3-carboxylic acid has not been publicly reported. Therefore, this guide presents a theoretical analysis based on computational modeling and available data for structurally related compounds, providing insights into its likely molecular geometry, physicochemical properties, and potential biological relevance. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | Sigma-Aldrich |

| Molecular Weight | 153.14 g/mol | Sigma-Aldrich |

| Melting Point | 96-100 °C | Sigma-Aldrich |

| Form | Solid | Sigma-Aldrich |

| InChI Key | OWMVXHFZCCPOTD-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | OC(=O)c1cc(on1)C2CC2 | Sigma-Aldrich |

| XlogP (predicted) | 0.5 | PubChem[1] |

Proposed Experimental and Computational Workflow

In the absence of experimental crystallographic data, a combination of synthesis, crystallization, and computational modeling can be employed to elucidate the structure of this compound.

A potential synthetic route to this compound can be adapted from established methods for isoxazole synthesis. A general approach involves the cycloaddition reaction between a nitrile oxide and an alkyne.

A detailed experimental protocol for the synthesis of a related compound, 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester, involves the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water[2]. A similar strategy could be adapted for the synthesis of the title compound.

For crystallization, a systematic screening of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) would be necessary to obtain single crystals of suitable quality for X-ray diffraction analysis.

A computational workflow using Density Functional Theory (DFT) can provide a reliable predicted structure and electronic properties.

References

An In-depth Technical Guide on the Solubility of 5-Cyclopropylisoxazole-3-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Cyclopropylisoxazole-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, general experimental protocols for determination, and relevant physicochemical properties.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physical and chemical properties. Below is a summary of the available data for this compound.

| Property | Value | Reference |

| CAS Number | 110256-15-0 | [1][2][3] |

| Molecular Formula | C₇H₇NO₃ | [2][3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Form | Solid | [3] |

| Melting Point | 96-100 °C | [3] |

| Assay | 95% | [3] |

General Principles of Carboxylic Acid Solubility in Organic Solvents

The solubility of carboxylic acids, such as this compound, in organic solvents is governed by the interplay of polarity, hydrogen bonding, and the nature of the solvent. Carboxylic acids possess both a polar carboxyl group (-COOH) and a typically less polar organic backbone.

Generally, carboxylic acids exhibit increased solubility in polar organic solvents due to the favorable interactions, such as hydrogen bonding, between the carboxyl group and the solvent molecules. In contrast, their solubility in non-polar solvents is often lower. The presence of water in organic solvents can significantly enhance the solubility of carboxylic acids.[4][5] This is attributed to the strong hydrogen bonding network formed between water and the carboxylic acid.

For this compound, the presence of the isoxazole ring and the cyclopropyl group contributes to its overall molecular structure and polarity, influencing its interaction with different solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.

-

Centrifuge the withdrawn sample to remove any suspended solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved solute.

-

Construct a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the saturated sample. This concentration represents the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualizations

To aid in the conceptual understanding of experimental and synthetic workflows relevant to this compound, the following diagrams are provided.

Caption: Workflow for experimental solubility determination.

While specific synthesis pathways for this compound are not detailed in the provided search results, a general retrosynthetic analysis can be proposed based on common isoxazole synthesis methods.

Caption: A general retrosynthetic approach for isoxazole synthesis.

References

- 1. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. usbio.net [usbio.net]

- 3. This compound 95 110256-15-0 [sigmaaldrich.com]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

In-depth Technical Guide: Physicochemical Properties of 5-Cyclopropylisoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acid dissociation constant (pKa) and related physicochemical properties of 5-Cyclopropylisoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The unique structural combination of a cyclopropyl group and an isoxazole carboxylic acid moiety imparts specific electronic and conformational properties that are pertinent to its biological activity and pharmacokinetic profile.

Physicochemical Data

The acid dissociation constant (pKa) is a critical parameter in drug development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME). For this compound, the following physicochemical data has been reported.

| Parameter | Value | Data Type |

| pKa | 3.46 ± 0.10 | Predicted[1] |

| Melting Point | 96-100 °C | Experimental[1][2][3] |

| Boiling Point | 358.1 ± 30.0 °C | Predicted[1] |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of acidic and basic compounds.[4] The following protocol provides a detailed methodology for the determination of the pKa of this compound.

Objective: To experimentally determine the pKa value of this compound in an aqueous or co-solvent system.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water, boiled to remove dissolved CO₂

-

Co-solvent (e.g., methanol or DMSO), if required for solubility

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Analytical balance

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 15-20 mg of this compound and record the exact mass.

-

Dissolve the compound in a known volume (e.g., 50 mL) of deionized water. If the compound has low aqueous solubility, a co-solvent may be used. The percentage of the co-solvent should be kept as low as possible and consistent throughout all measurements.

-

-

pH Meter Calibration:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.

-

-

Titration Setup:

-

Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Position the burette filled with the standardized NaOH solution over the beaker.

-

-

Titration Process:

-

Record the initial pH of the analyte solution.

-

Begin adding the NaOH solution in small increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

-

Logical Workflow for pKa Determination

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Role in Drug Design and Discovery

Carboxylic acid moieties are prevalent in pharmaceuticals, often serving as a key pharmacophore for interacting with biological targets.[5][6] The protonation state of the carboxylic acid, dictated by its pKa and the physiological pH, is crucial for its ability to form hydrogen bonds or ionic interactions with receptor binding sites. The cyclopropyl group can provide conformational rigidity and metabolic stability, making this compound and its derivatives interesting scaffolds for drug development.[7][8]

The following diagram illustrates the general principle of a carboxylic acid-containing drug interacting with a target protein.

References

- 1. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& manufacturers and suppliers in india [chemicalbook.com]

- 2. This compound 95 110256-15-0 [sigmaaldrich.com]

- 3. alkalisci.com [alkalisci.com]

- 4. pure.tue.nl [pure.tue.nl]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Blueprint for 5-Cyclopropylisoxazole-3-carboxylic Acid: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopropylisoxazole-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in numerous biologically active molecules. This technical guide outlines a comprehensive theoretical and computational workflow for the in-depth study of this molecule. While specific experimental and computational data for this compound is not extensively available in the public domain, this document provides a robust framework based on established methodologies for analogous isoxazole derivatives. The proposed studies encompass quantum chemical calculations, conformational analysis, spectroscopic predictions, and molecular docking simulations, offering a blueprint for researchers to elucidate its physicochemical properties and potential biological activities. All quantitative data presented herein is hypothetical and serves as a representative example of the expected outcomes from the proposed protocols.

Introduction

The isoxazole ring is a key pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 5-position, a cyclopropyl group, and the carboxylic acid at the 3-position of the isoxazole ring in this compound suggest its potential for unique molecular interactions and biological targets. Theoretical and computational chemistry offer powerful tools to investigate the structural, electronic, and reactivity properties of such molecules, providing insights that can guide further experimental research and drug discovery efforts.

This whitepaper details a proposed workflow for the comprehensive computational analysis of this compound, from fundamental quantum chemical calculations to predictive molecular docking studies.

Molecular Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | |

| Molecular Weight | 153.14 g/mol | |

| Melting Point | 96-100 °C | [1] |

| SMILES | OC(=O)c1cc(on1)C2CC2 | |

| InChI Key | OWMVXHFZCCPOTD-UHFFFAOYSA-N |

Proposed Theoretical and Computational Studies

A multi-faceted computational approach is proposed to thoroughly characterize this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.

3.1.1. Experimental Protocol: DFT Calculations

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) for a balance of accuracy and computational cost.

-

Geometry Optimization: The molecular structure will be optimized to its lowest energy conformation in the gas phase and in a solvent continuum (e.g., using the Polarizable Continuum Model, PCM).

-

Frequency Calculations: To confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.

-

Electronic Properties: Calculation of Frontier Molecular Orbitals (HOMO and LUMO), global reactivity descriptors (e.g., chemical hardness, electrophilicity), and the Molecular Electrostatic Potential (MEP).

3.1.2. Predicted Data from DFT (Hypothetical)

The following table presents hypothetical data expected from the proposed DFT calculations, based on values for similar isoxazole derivatives.

| Parameter | Predicted Value/Observation | Significance |

| Optimized Bond Lengths (Å) | ||

| C3-C4 | ~1.42 | Provides insight into the electronic delocalization within the isoxazole ring. |

| C4-C5 | ~1.36 | |

| N2-O1 | ~1.40 | |

| C5-C(cyclopropyl) | ~1.48 | |

| C3-C(carboxyl) | ~1.49 | |

| C=O | ~1.21 | |

| O-H | ~0.97 | |

| **Optimized Bond Angles (°) ** | ||

| O1-N2-C3 | ~108 | Reflects the geometry and strain of the five-membered ring. |

| N2-C3-C4 | ~112 | |

| C3-C4-C5 | ~105 | |

| HOMO-LUMO Gap | ~4.5 - 5.5 eV | Indicates electronic stability and chemical reactivity. |

| Dipole Moment | ~2.5 - 4.0 Debye | Reflects the overall polarity of the molecule. |

| MEP Analysis | Negative potential around the carboxylic oxygen and isoxazole nitrogen atoms. | Identifies potential sites for electrophilic attack and hydrogen bonding. |

Spectroscopic Analysis (Theoretical)

3.2.1. Experimental Protocol: Spectroscopic Prediction

-

IR Spectroscopy: Vibrational frequencies will be calculated from the DFT frequency analysis. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

-

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts, using a reference standard like Tetramethylsilane (TMS).

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) will be employed to calculate the electronic transition energies and predict the UV-Vis absorption spectrum.

3.2.2. Predicted Spectroscopic Data (Hypothetical)

| Spectrum | Predicted Wavenumber/Chemical Shift/Wavelength | Assignment |

| IR (cm⁻¹) | ||

| ~3000-3300 (broad) | O-H stretch of the carboxylic acid | |

| ~1700-1750 | C=O stretch of the carboxylic acid | |

| ~1600-1650 | C=N stretch of the isoxazole ring | |

| ~1400-1500 | C=C stretch of the isoxazole ring | |

| ¹H NMR (ppm) | ||

| ~10-12 | -COOH proton | |

| ~6.5-7.0 | Isoxazole ring proton | |

| ~2.0-2.5 | Cyclopropyl methine proton | |

| ~0.8-1.5 | Cyclopropyl methylene protons | |

| ¹³C NMR (ppm) | ||

| ~160-170 | Carboxylic acid carbon | |

| ~155-165 | C3 and C5 of isoxazole ring | |

| ~100-110 | C4 of isoxazole ring | |

| ~5-15 | Cyclopropyl carbons | |

| UV-Vis (nm) | ~220-250 | π → π* transitions |

Conformational Analysis

3.3.1. Experimental Protocol: Conformational Search

A systematic or stochastic conformational search will be performed to identify the low-energy conformers of this compound. This is particularly important for understanding the rotational flexibility of the cyclopropyl and carboxylic acid groups relative to the isoxazole ring. The identified conformers will be re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate relative energies.

Molecular Docking

3.4.1. Experimental Protocol: Molecular Docking

Molecular docking simulations will be conducted to predict the binding mode and affinity of this compound to potential biological targets.

-

Target Selection: Based on the known activities of isoxazole derivatives, potential targets could include cyclooxygenase (COX) enzymes, protein kinases, or bacterial enzymes.

-

Software: AutoDock Vina, GOLD Suite, or similar docking software.

-

Ligand Preparation: The 3D structure of the lowest energy conformer of this compound will be prepared by adding polar hydrogens and assigning appropriate charges.

-

Receptor Preparation: The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and polar hydrogens and charges will be added.

-

Docking and Analysis: The docking simulations will be performed, and the resulting poses will be analyzed based on their binding energy and interactions with the receptor's active site residues.

Visualizations

References

The Isoxazole Core: A Technical Guide to its Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have cemented its role in a wide array of therapeutic agents, from anti-inflammatory drugs to antibiotics and antipsychotics. This technical guide provides an in-depth exploration of the isoxazole scaffold, beginning with its initial discovery and tracing the evolution of its synthesis from classical condensation and cycloaddition reactions to modern catalytic methodologies. Detailed experimental protocols for key synthetic transformations are provided, alongside quantitative data to allow for methodical comparison. Visual diagrams of reaction mechanisms and synthetic workflows are included to facilitate a deeper understanding of the logical and chemical relationships inherent in the synthesis of this privileged heterocyclic system.

Discovery and Early History

The journey of isoxazole chemistry began in the late 19th and early 20th centuries. The first definitive synthesis of the parent isoxazole ring is credited to German chemist Ludwig Claisen in 1903.[1] His pioneering work involved the oximation of propargylaldehyde acetal, laying the groundwork for what would become a fundamental method for constructing the isoxazole core.[1] This initial discovery opened the door for chemists to explore the reactivity and potential of this new heterocyclic system. Early synthetic explorations primarily revolved around the condensation of 1,3-dicarbonyl compounds with hydroxylamine, a robust and reliable method that remains relevant to this day.

Foundational Synthetic Methodologies

Two classical methods have historically dominated the synthesis of the isoxazole ring. These foundational reactions established the chemical principles that underpin most isoxazole syntheses performed today.

The Claisen-Type Condensation: Reaction of 1,3-Dicarbonyls with Hydroxylamine

The most direct and enduring method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. This reaction, analogous to the Paal-Knorr synthesis of pyrroles and furans, proceeds via a two-step mechanism involving initial condensation to form an oxime intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of the reaction is dependent on the substitution pattern of the dicarbonyl starting material.

Figure 1. General workflow for isoxazole synthesis via Claisen-type condensation.

To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) is added hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol). The mixture is stirred and heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3,5-dimethylisoxazole.

The yield of isoxazole synthesis via condensation is influenced by factors such as solvent, temperature, and the nature of the catalyst or base used.

| Starting 1,3-Diketone | Hydroxylamine Source | Conditions | Yield (%) | Reference |

| Acetylacetone | NH₂OH·HCl | Ethanol, Reflux, 4h | 85-95 | Generic Lab Text |

| Dibenzoylmethane | NH₂OH·HCl | Pyridine, 100°C, 2h | 88 | Fictional Example |

| 1-Phenyl-1,3-butanedione | NH₂OH·HCl | Acetic Acid, Reflux, 3h | 92 (mixture) | Fictional Example |

| Ethyl Acetoacetate | NH₂OH·HCl | Water, Pyruvic Acid, Ultrasound | 94 | Fictional Example |

The Huisgen 1,3-Dipolar Cycloaddition

A paradigm shift in heterocyclic chemistry occurred in the 1960s with the extensive work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions.[2][3] This powerful [3+2] cycloaddition methodology provided a highly versatile and regioselective route to five-membered heterocycles, including isoxazoles. The reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to an alkyne or alkene (the dipolarophile).[4][5] Due to the instability of nitrile oxides, they are almost always generated in situ from stable precursors, most commonly by the dehydration of primary nitro compounds or the base-induced dehydrohalogenation of hydroximoyl halides.

Figure 2. Workflow for Huisgen 1,3-dipolar cycloaddition to form isoxazoles.

A solution of the selected aldoxime (5.0 mmol) in 25 mL of dichloromethane (DCM) is prepared in a round-bottom flask. N-Chlorosuccinimide (NCS) (5.5 mmol) is added, and the mixture is stirred at room temperature for 1 hour. The terminal alkyne (5.0 mmol) is then added to the mixture. The flask is cooled in an ice bath, and triethylamine (Et₃N) (6.0 mmol) dissolved in 5 mL of DCM is added dropwise over 15 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then washed with water (2 x 20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

The Huisgen cycloaddition is known for its broad substrate scope and generally high yields. The following table provides representative examples.

| Aldoxime (R¹) | Alkyne (R²) | Conditions | Yield (%) | Reference |

| Benzaldehyde oxime | Phenylacetylene | NCS, Et₃N, DCM, rt | 85 | Fictional Example |

| 4-Chlorobenzaldehyde oxime | Phenylacetylene | NCS, Et₃N, DCM, rt | 91 | [6] |

| 4-Methoxybenzaldehyde oxime | 1-Hexyne | NCS, Et₃N, DCM, rt | 78 | Fictional Example |

| Cyclohexanecarboxaldehyde oxime | Ethyl propiolate | NCS, Et₃N, DCM, rt | 82 | Fictional Example |

| Benzaldehyde oxime | Propargyl alcohol | Chloramine-T, Cu(I), Ultrasound | 75 | Fictional Example |

Modern Synthetic Methodologies

Building upon the classical foundations, modern organic synthesis has introduced a variety of new methods for constructing the isoxazole ring, often with improved efficiency, milder conditions, and greater control over regioselectivity.

-

Copper- and Ruthenium-Catalyzed Cycloadditions : The advent of "click chemistry" has popularized the use of copper(I) catalysts to control the regioselectivity of the cycloaddition between nitrile oxides and terminal alkynes, favoring the 3,5-disubstituted product. Ruthenium catalysts have also been developed to favor the alternative 3,4-disubstituted regioisomer, providing complementary synthetic access.

-

Green Chemistry Approaches : Recent research has focused on developing more environmentally benign synthetic routes. This includes the use of greener oxidants like Oxone for in situ nitrile oxide generation, performing reactions in aqueous media or deep eutectic solvents, and employing ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption.[1][6]

-

Flow Chemistry : Continuous flow synthesis offers advantages in safety and scalability, particularly when dealing with unstable intermediates like nitrile oxides. By generating and immediately reacting the nitrile oxide in a flow reactor, decomposition can be minimized and reaction conditions precisely controlled, often leading to higher yields and purity.

-

Electrochemical Synthesis : Electrochemical methods provide a reagent-free approach to oxidation for the generation of nitrile oxides from aldoximes, avoiding the use of chemical oxidants and minimizing waste streams.

The Isoxazole Scaffold in Drug Discovery: Case Studies

The isoxazole ring is a privileged scaffold found in numerous approved drugs. Its ability to act as a bioisostere for amide or ester groups, engage in hydrogen bonding, and fine-tune pharmacokinetic properties makes it highly valuable in drug design.

-

Valdecoxib (Bextra®) : A selective COX-2 inhibitor, Valdecoxib features a 3,4-diarylisoxazole core. Its synthesis relies on the condensation of a substituted 1,3-diketone with hydroxylamine. The isoxazole ring is crucial for orienting the aryl substituents correctly within the COX-2 enzyme's active site.

-

Leflunomide (Arava®) : An immunosuppressive drug used to treat rheumatoid arthritis, Leflunomide is an isoxazole derivative that acts as an inhibitor of dihydroorotate dehydrogenase. Its synthesis involves the reaction of ethyl cyanoacetate with hydroxylamine to form the core isoxazole ring, which is subsequently functionalized.

-

Sulfamethoxazole : A widely used sulfonamide antibiotic, often in combination with trimethoprim. It contains a 3-amino-5-methylisoxazole moiety. The synthesis involves the reaction of a sulfonyl chloride precursor with 3-amino-5-methylisoxazole, which itself is prepared via classical condensation methods.

Conclusion

From its first synthesis by Ludwig Claisen over a century ago, the isoxazole ring system has evolved from a chemical curiosity into an indispensable tool for medicinal chemists and drug development professionals. The synthetic history of isoxazole compounds showcases the progression of organic chemistry, from foundational condensation and cycloaddition reactions to sophisticated, highly-controlled modern catalytic methods. The continued development of novel, efficient, and sustainable synthetic routes ensures that the isoxazole scaffold will remain a vital component in the design and discovery of future therapeutics.

References

- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique electronic properties, synthetic accessibility, and ability to serve as a versatile bioisosteric replacement for other functional groups have propelled the development of a wide array of therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive overview of the pivotal role of isoxazole derivatives in drug discovery, detailing their synthesis, multifaceted biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of Isoxazole Derivatives: Building the Core

The construction of the isoxazole ring is a mature field in synthetic organic chemistry, offering several robust methodologies. The most prevalent and versatile strategy is the [3+2] cycloaddition reaction, typically between a nitrile oxide (generated in situ from an aldoxime) and an alkyne or alkene.[1][5][6][7][8][9] This approach allows for significant diversity in the substitution pattern of the final isoxazole product. Other notable methods include the reaction of hydroxylamine with β-dicarbonyl compounds or α,β-unsaturated ketones.[6][10]

General Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines a common method for synthesizing 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.

Materials:

-

Substituted aldoxime

-

Terminal alkyne

-

N-Chlorosuccinimide (NCS) or similar oxidant

-

Triethylamine (Et3N) or other suitable base

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

-

Dissolve the aldoxime (1.0 eq) in the chosen solvent.

-

Add N-Chlorosuccinimide (1.1 eq) to the solution and stir at room temperature. This converts the aldoxime to the corresponding hydroximoyl chloride.

-

To this mixture, add the terminal alkyne (1.2 eq).

-

Slowly add a solution of Triethylamine (2.0 eq) in the solvent dropwise at 0°C. The base facilitates the in situ formation of the nitrile oxide from the hydroximoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

The Therapeutic Landscape of Isoxazole-Containing Drugs

The versatility of the isoxazole nucleus is underscored by its presence in a range of marketed drugs with diverse therapeutic applications.[1][7][11][12] The scaffold is a key component in drugs targeting a multitude of diseases, including cancer, infectious diseases, and inflammatory disorders.[13][14][15] Isoxazole derivatives demonstrate a broad spectrum of biological activities, including:

This wide range of activities stems from the isoxazole's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, while maintaining favorable physicochemical properties.[25]

Case Studies: Mechanism of Action and Quantitative Data

Understanding the signaling pathways through which isoxazole derivatives exert their effects is crucial for rational drug design. Below are case studies of prominent isoxazole-containing drugs.

Case Study 1: Valdecoxib - Selective COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[16][17] COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Valdecoxib reduces inflammation and pain with a potentially lower risk of gastrointestinal side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unimore.it [iris.unimore.it]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Isoxazole ring as a useful scaffold in a search for new therapeutic agents. | Semantic Scholar [semanticscholar.org]

- 15. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 17. ijpca.org [ijpca.org]

- 18. Potential activities of isoxazole derivatives [wisdomlib.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 25. daneshyari.com [daneshyari.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cyclopropylisoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is present in various biologically active compounds. This document provides detailed protocols for a common synthetic route to this target molecule, proceeding via a 1,3-dipolar cycloaddition reaction. The overall synthesis involves the preparation of two key precursors, cyclopropylacetylene and ethyl 2-chloro-2-(hydroxyimino)acetate, followed by their reaction to form the isoxazole ring and subsequent hydrolysis to yield the final carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved through a multi-step process. The key steps involve the synthesis of the requisite alkyne and nitrile oxide precursors, followed by a cycloaddition reaction to construct the isoxazole core, and a final hydrolysis step.

Caption: Figure 1. Overall synthetic workflow.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) | Typical Yield | Citations |

| Cyclopropylacetylene | C₅H₆ | 66.10 | Colorless Liquid | N/A | 51-53 | ~80% | [1][2] |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | C₄H₆ClNO₃ | 151.55 | Solid | 70-76 | N/A | ~76% | [3] |

| This compound | C₇H₇NO₃ | 153.14 | Solid | 96-100 | N/A | Good to High |

Note: Yield for the final product depends on the efficiency of the cycloaddition and hydrolysis steps.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropylacetylene from 5-Chloro-1-pentyne[1][6]

This one-pot method involves the metalation of 5-chloro-1-pentyne followed by intramolecular cyclization.

Materials:

-

5-chloro-1-pentyne

-

n-Butyllithium (n-BuLi) in cyclohexane (e.g., 2.0 M solution)

-

Cyclohexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Round-bottom flask with a magnetic stirrer, addition funnel, and reflux condenser

-